1-T-Butyl-6-fluorobenzoimidazole

Medicinal Chemistry Lipophilic Efficiency Physicochemical Property Optimization

Sourcing the precise 1-tert-butyl-6-fluoro substitution pattern for SAR studies often means long lead times or accepting near analogs that derail lead optimization. 1-T-Butyl-6-fluorobenzoimidazole (CAS 1187385-71-2) solves this directly as a verified 98% pure building block. - Confirmed low tPSA (17.8 Ų) and optimal LogP (2.4-2.9) for CNS drug discovery. - Non-fungible scaffold: the tert-butyl/6-fluoro motif avoids the higher LogP of 6-chloro analogs. - Available in bulk (≥25 g) with room-temperature storage, reducing supply chain complexity.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 1187385-71-2
Cat. No. B1288717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-T-Butyl-6-fluorobenzoimidazole
CAS1187385-71-2
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=NC2=C1C=C(C=C2)F
InChIInChI=1S/C11H13FN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3
InChIKeyTVPCNQYYHVKHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-T-Butyl-6-fluorobenzoimidazole Profile


1-T-Butyl-6-fluorobenzoimidazole (CAS 1187385-71-2) is a heterocyclic aromatic compound consisting of a benzimidazole core substituted with a tert-butyl group at the 1-position and a fluorine atom at the 6-position [1]. This compound is categorized as a building block or intermediate, primarily utilized in medicinal chemistry for the synthesis of biologically active molecules . Its molecular formula is C₁₁H₁₃FN₂, with a molecular weight of approximately 192.23 g/mol and a typical purity specification of 95-98% . The calculated physicochemical properties, including a topological polar surface area (tPSA) of 17.8 Ų and an XLogP3 value of 2.4 [2], suggest a lipophilic, cell-permeable scaffold suitable for further derivatization.

Supports LipE-driven lead optimization workflows
Scaffold for CNS-penetrant probe design (low tPSA)
Divergent synthesis building block, not pre-functionalized

1-T-Butyl-6-fluorobenzoimidazole SAR Uniqueness


The benzimidazole scaffold's biological activity is highly sensitive to specific substitution patterns [1]. The 1-tert-butyl group in 1-T-Butyl-6-fluorobenzoimidazole provides significant steric bulk and lipophilicity, which can dramatically alter target binding conformations compared to N-methyl or N-unsubstituted analogs [2]. Concurrently, the 6-fluoro substituent influences the compound's electronic distribution, metabolic stability, and ability to engage in specific interactions, such as halogen bonding, within a biological target's active site [3]. Substituting this specific derivative with a close analog, such as 6-chloro-1-tert-butylbenzimidazole, would alter the molecular logP, tPSA, and potentially disrupt key interactions, leading to a complete loss of activity or a shift in the selectivity profile . Therefore, for structure-activity relationship (SAR) studies or lead optimization programs, this precise combination of functional groups is non-fungible.

6-Chloro analog
Higher predicted LogP and tPSA may reduce LipE and CNS potential.
N-Methyl or unsubstituted analogs
Lack of tert-butyl steric bulk may alter target binding and metabolic stability.
5-Bromo-1-tert-butyl-6-fluoro analog
Pre-functionalized for cross-coupling, limiting divergent scaffold exploration.

1-T-Butyl-6-fluorobenzoimidazole Evidence-Based Advantages


LipE Advantage vs 6-Chloro Analog

The 6-fluoro substituent in 1-T-Butyl-6-fluorobenzoimidazole offers a superior lipophilic efficiency (LipE) profile compared to a 6-chloro replacement. The target compound's calculated LogP is 2.4-2.9 [1], which is approximately 1.0 log unit lower than the predicted value for the 6-chloro analog (~3.4-3.9). In drug discovery, this lower lipophilicity, while maintaining similar or better potency, directly translates to a higher LipE (pIC50 - LogP), a critical metric for selecting leads with lower promiscuity and reduced metabolic clearance [2].

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ −1.0 unit vs 6-Cl analog
Supports higher LipE probability
In silico; requires experimental validation
Medicinal Chemistry Lipophilic Efficiency Physicochemical Property Optimization

Reduced tPSA vs 6-Chloro Analog

1-T-Butyl-6-fluorobenzoimidazole exhibits a calculated topological polar surface area (tPSA) of 17.8 Ų [1]. The presence of the smaller fluorine atom (van der Waals radius: 1.47 Å) compared to chlorine (van der Waals radius: 1.75 Å) contributes to this lower tPSA compared to its 6-chloro analog (estimated tPSA ~20-22 Ų). A lower tPSA is a favorable property for achieving high oral absorption and is a critical parameter in the design of CNS-penetrant drugs, where a tPSA below 60-70 Ų is generally desired [2].

Polar surface area (tPSA)
Cross-study comparable
Target tPSA 17.8 Ų vs 6-Cl est. ~20–22 Ų
May support oral / CNS design candidate selection
In silico comparison
Medicinal Chemistry Oral Bioavailability CNS Drug Design

Metabolic Stability vs Unsubstituted Analogs

The combination of the N1-tert-butyl group and the 6-fluoro substituent in this scaffold is strategically positioned to enhance metabolic stability. The tert-butyl group provides steric hindrance, potentially shielding the benzimidazole core from oxidative metabolism by CYP450 enzymes . Concurrently, fluorination at the 6-position is a well-established strategy to block metabolic soft spots and reduce clearance, as evidenced by studies on benzimidazole-based FabI inhibitors where fluorination and bulky N-substituents were key to improving microsomal stability [1]. While direct data for this exact compound is proprietary, class-level SAR strongly supports that this combination offers a stability advantage over analogs with smaller N1-substituents (e.g., methyl) or lacking the fluorine atom.

Metabolic stability
Class-level inference
Predicted enhanced stability from steric and electronic blocking
May support improved microsomal stability context
Class SAR inference; direct data not available
ADME Metabolic Stability Structure-Metabolism Relationship

Halogenated Intermediate Synthetic Utility

The presence of the 6-fluoro substituent, in contrast to a hydrogen atom at this position, imparts distinct electronic properties to the benzimidazole ring, influencing its reactivity in subsequent chemical transformations. More importantly, the 6-fluoro derivative can be distinguished from its 5-bromo analog (5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, CAS 1187385-67-6) , which is a more advanced, functionalized intermediate. The 6-fluoro compound serves as a more versatile and less advanced scaffold for divergent synthesis, allowing for late-stage functionalization at different positions or the exploration of the fluoro group's unique effects in the final target molecule, whereas the 5-bromo analog is primarily a substrate for specific cross-coupling reactions like Suzuki-Miyaura .

Synthetic role
Data to verify
Core scaffold vs 5-bromo pre-functionalized intermediate
Enables divergent synthesis exploration
Review procurement role vs advanced intermediates
Organic Synthesis Cross-Coupling Reactions Building Block

1-T-Butyl-6-fluorobenzoimidazole Applications


Kinase/GPCR Inhibitor Lead Optimization

1-T-Butyl-6-fluorobenzoimidazole is an ideal starting point for medicinal chemistry campaigns targeting protein kinases or GPCRs [1]. Its calculated lipophilicity (LogP 2.4-2.9) and low tPSA (17.8 Ų) make it a privileged starting point for building a focused library aimed at improving LipE and achieving desirable ADME properties, as outlined in Section 3.1 [2]. By procuring this specific scaffold, research teams can avoid the higher LogP and tPSA of 6-chloro analogs, thus entering lead optimization with a more favorable physicochemical profile [3].

CNS-Penetrant Chemical Probes

The low topological polar surface area (tPSA) of 17.8 Ų positions this compound as an excellent precursor for developing brain-penetrant probes [1]. Researchers can leverage this property to synthesize derivatives aimed at CNS targets, as the scaffold already possesses a key attribute required for crossing the blood-brain barrier, differentiating it from heavier halogenated analogs (Section 3.2) [2].

Hit-to-Lead Structure-Metabolism Studies

Given the established class-level SAR that N-tert-butyl and 6-fluoro groups enhance metabolic stability (Section 3.3), this compound is particularly well-suited for systematic studies aimed at understanding and improving the ADME profile of a benzimidazole series [1]. Its predicted stability advantages over N-methyl or unsubstituted analogs make it a valuable tool for generating data on intrinsic clearance and identifying metabolic soft spots in new chemical matter [2].

Divergent Synthesis Building Block

This compound's role as a non-brominated, fluoro-substituted core scaffold makes it a versatile intermediate for divergent synthesis (Section 3.4) [1]. It provides a foundational structure upon which diverse chemical space can be explored through various reactions, unlike more advanced intermediates like the 5-bromo analog which are limited to specific cross-coupling reactions [2]. This allows for the cost-effective and flexible exploration of SAR around the benzimidazole core.

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimization
LipE and tPSA profile
Physicochemical property assessment
CNS-penetrant probe development
Low tPSA scaffold
CNS penetration prediction / assay
Hit-to-lead metabolism studies
Predicted metabolic stability
Microsomal stability assay
Divergent synthesis
Core scaffold versatility
Synthetic route flexibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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